molecular formula C8H6O3 B14718172 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid CAS No. 22855-63-6

5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid

Cat. No.: B14718172
CAS No.: 22855-63-6
M. Wt: 150.13 g/mol
InChI Key: LDJBJXRAHZSWIB-UHFFFAOYSA-N
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Description

It has a carboxy group at position 1, an oxo group at position 5, and hydroxy groups at positions 3 and 6 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves several steps. One common method includes the oxidation of cycloheptatriene derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale oxidation reactions with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more highly oxidized compounds, while reduction can yield hydroxylated derivatives .

Scientific Research Applications

5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxocyclohepta-1,3,6-triene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

22855-63-6

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

5-oxocyclohepta-1,3,6-triene-1-carboxylic acid

InChI

InChI=1S/C8H6O3/c9-7-3-1-2-6(4-5-7)8(10)11/h1-5H,(H,10,11)

InChI Key

LDJBJXRAHZSWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC(=C1)C(=O)O

Origin of Product

United States

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